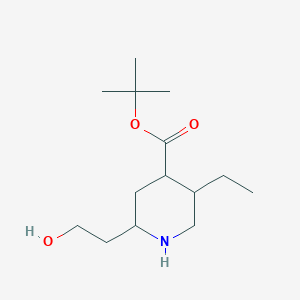

(2S,4S,5R)-tert-Butyl 5-ethyl-2-(2-hydroxyethyl)-piperidine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

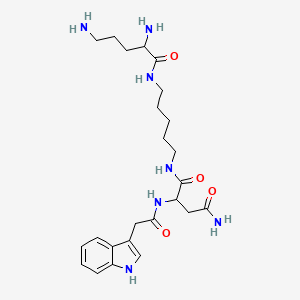

(2S,4S,5R)-tert-Butyl 5-éthyl-2-(2-hydroxyéthyl)-pipéridine-4-carboxylate est un composé organique complexe présentant une stéréochimie spécifique. Ce composé fait partie de la famille des pipéridines, connue pour ses diverses applications dans les domaines pharmaceutique et de la synthèse organique. La présence de plusieurs groupes fonctionnels, notamment un ester tert-butyle, un groupe éthyle et un groupe hydroxyéthyle, en fait un intermédiaire polyvalent dans les réactions chimiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du (2S,4S,5R)-tert-Butyl 5-éthyl-2-(2-hydroxyéthyl)-pipéridine-4-carboxylate implique généralement les étapes suivantes :

Matériaux de départ : La synthèse commence avec des matériaux de départ disponibles dans le commerce, tels que les dérivés de la pipéridine et les esters tert-butyle.

Formation du cycle pipéridine : Le cycle pipéridine est formé par une réaction de cyclisation, souvent en utilisant une base telle que l'hydrure de sodium ou le tert-butylate de potassium.

Introduction de groupes fonctionnels : Les groupes éthyle et hydroxyéthyle sont introduits par des réactions d'alkylation. Les réactifs courants pour ces étapes comprennent le bromure d'éthyle et l'oxyde d'éthylène.

Estérification : La dernière étape implique l'estérification du groupe acide carboxylique avec l'alcool tert-butylique, en utilisant un catalyseur tel que l'acide sulfurique ou l'acide p-toluènesulfonique.

Méthodes de production industrielle

Dans un contexte industriel, la production du (2S,4S,5R)-tert-Butyl 5-éthyl-2-(2-hydroxyéthyl)-pipéridine-4-carboxylate peut impliquer des réacteurs à flux continu pour optimiser les conditions réactionnelles et améliorer le rendement. L'utilisation de systèmes automatisés assure un contrôle précis de la température, de la pression et de l'ajout de réactifs, conduisant à un processus plus efficace et plus évolutif.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le groupe hydroxyéthyle peut subir une oxydation pour former un groupe carbonyle. Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Le groupe ester peut être réduit en alcool à l'aide d'agents réducteurs tels que l'hydrure de lithium aluminium.

Substitution : Le groupe éthyle peut être substitué par d'autres groupes alkyles ou aryles par des réactions de substitution nucléophile. Les réactifs tels que l'hydrure de sodium et les halogénoalcanes sont couramment utilisés.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en milieu aqueux.

Réduction : Hydrure de lithium aluminium dans l'éther anhydre.

Substitution : Hydrure de sodium dans le diméthylformamide (DMF) avec des halogénoalcanes.

Principaux produits

Oxydation : Formation d'une cétone ou d'un aldéhyde.

Réduction : Formation d'un alcool.

Substitution : Formation de divers dérivés alkyles ou aryles.

Applications de la recherche scientifique

Chimie

En chimie, le (2S,4S,5R)-tert-Butyl 5-éthyl-2-(2-hydroxyéthyl)-pipéridine-4-carboxylate est utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.

Biologie

Dans la recherche biologique, ce composé est utilisé pour étudier les interactions enzyme-substrat et la liaison aux récepteurs. Sa stéréochimie et ses groupes fonctionnels en font un candidat approprié pour sonder les sites actifs des enzymes et des récepteurs.

Médecine

En médecine, le (2S,4S,5R)-tert-Butyl 5-éthyl-2-(2-hydroxyéthyl)-pipéridine-4-carboxylate est étudié pour ses applications thérapeutiques potentielles. Il sert de composé de tête dans le développement de nouveaux médicaments ciblant des voies biologiques spécifiques.

Industrie

Dans le secteur industriel, ce composé est utilisé dans la production de produits chimiques et de matériaux spécialisés. Sa polyvalence permet la création de polymères, de résines et d'autres matériaux avancés présentant des propriétés uniques.

Mécanisme d'action

Le mécanisme d'action du (2S,4S,5R)-tert-Butyl 5-éthyl-2-(2-hydroxyéthyl)-pipéridine-4-carboxylate implique son interaction avec des cibles moléculaires spécifiques. Le groupe hydroxyéthyle peut former des liaisons hydrogène avec les sites actifs des enzymes ou des récepteurs, tandis que le cycle pipéridine offre une stabilité structurelle. Le groupe ester tert-butyle améliore la lipophilie du composé, facilitant son passage à travers les membranes cellulaires.

Applications De Recherche Scientifique

Chemistry

In chemistry, (2S,4S,5R)-tert-Butyl 5-ethyl-2-(2-hydroxyethyl)-piperidine-4-carboxylate is used as an intermediate in the synthesis of complex organic molecules

Biology

In biological research, this compound is used to study enzyme-substrate interactions and receptor binding. Its stereochemistry and functional groups make it a suitable candidate for probing the active sites of enzymes and receptors.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It serves as a lead compound in the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility allows for the creation of polymers, resins, and other advanced materials with unique properties.

Mécanisme D'action

The mechanism of action of (2S,4S,5R)-tert-Butyl 5-ethyl-2-(2-hydroxyethyl)-piperidine-4-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the piperidine ring provides structural stability. The tert-butyl ester group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparaison Avec Des Composés Similaires

Composés similaires

- (2S,4S,5R)-tert-Butyl 5-méthyl-2-(2-hydroxyéthyl)-pipéridine-4-carboxylate

- (2S,4S,5R)-tert-Butyl 5-éthyl-2-(2-méthoxyéthyl)-pipéridine-4-carboxylate

- (2S,4S,5R)-tert-Butyl 5-éthyl-2-(2-hydroxypropyl)-pipéridine-4-carboxylate

Unicité

L'unicité du (2S,4S,5R)-tert-Butyl 5-éthyl-2-(2-hydroxyéthyl)-pipéridine-4-carboxylate réside dans sa stéréochimie spécifique et la combinaison de groupes fonctionnels. Cette combinaison permet une large gamme de modifications chimiques et d'applications, en faisant un composé précieux dans divers domaines de la recherche et de l'industrie.

Propriétés

IUPAC Name |

tert-butyl 5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO3/c1-5-10-9-15-11(6-7-16)8-12(10)13(17)18-14(2,3)4/h10-12,15-16H,5-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAFNWJVGYDHPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNC(CC1C(=O)OC(C)(C)C)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

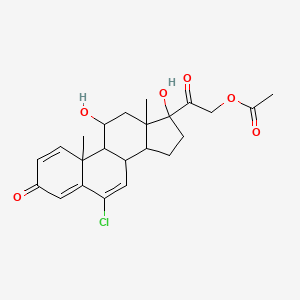

![17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one](/img/structure/B12106187.png)

![3-(3,4-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12106188.png)

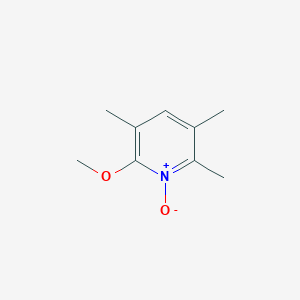

![Pyrido[2,3-b]pyrazin-7-ol](/img/structure/B12106226.png)